molecular formula C16H20F3NO B13639131 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Katalognummer: B13639131
Molekulargewicht: 299.33 g/mol
InChI-Schlüssel: WYUCXWSJNLZYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol
  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one

Uniqueness

Compared to similar compounds, 9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its benzyl group, which can significantly alter its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C16H20F3NO

Molekulargewicht

299.33 g/mol

IUPAC-Name

9-benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C16H20F3NO/c17-16(18,19)15(21)9-13-7-4-8-14(10-15)20(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14,21H,4,7-11H2

InChI-Schlüssel

WYUCXWSJNLZYIU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC(CC(C1)N2CC3=CC=CC=C3)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.